N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves several steps. One common method is the one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of highly functionalized triazolothiazole compounds . The reaction conditions are mild, and the yields are generally high, making this method suitable for both laboratory and industrial production.
Chemical Reactions Analysis
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The triazole and thiazole rings can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.
Medicine: Due to its unique structure, it has been studied for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of carbonic anhydrase, cholinesterase, and other enzymes, resulting in its antimicrobial and anticancer properties .
Comparison with Similar Compounds
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide can be compared with other triazolothiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar pharmacological activities but differ in their structural arrangement.
Triazolo[1,5-a]pyrimidines: These compounds also exhibit antimicrobial and anticancer properties but have a different ring fusion pattern.
Triazolo[4,3-a]pyrazines: These derivatives are known for their antibacterial activity and are structurally similar but have different substituents
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide stands out due to its unique combination of a triazole and thiazole ring, which imparts distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C21H18FN5O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-9-5-4-8-16(17)24-20(29)19(28)23-11-10-13-12-31-21-25-18(26-27(13)21)14-6-2-3-7-15(14)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
YHMBSHPDJBOEKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Origin of Product |
United States |
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